![molecular formula C16H23N3O2 B13775984 benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C16H25N3O2. It is a derivative of azetidine and pyrrolidine, which are small ring azaheterocycles. These structures are of significant interest due to their utility as building blocks in the synthesis of various amino acid derivatives and complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate involves multiple steps, including ring-opening reactions, cyclization, and substitution. For instance, the synthesis of related azetidine and aziridine compounds can involve ring-opening, cyclization, substitution, reduction, and debenzylation reactions starting from benzylamine and epichlorohydrin.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing robust purification techniques to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to prepare stable N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as alkylation, are common for introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl groups, leading to a diverse array of functionalized compounds.
Scientific Research Applications
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate serves as a precursor in the synthesis of constrained heterocyclic diamino acid derivatives. These derivatives are valuable in the development of new pharmaceuticals and other complex organic molecules. The compound’s structural relatives and synthetic precursors are extensively discussed in scientific literature, highlighting its utility in synthesizing complex amino acid structures.
Mechanism of Action
The mechanism of action of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and pyrrolidine derivatives, such as:
- 1-Cbz-3-Cyanoazetidine
- 1-Cbz-Azetidine-3-carboxylic acid
- Methyl 1-Cbz-azetidine-3-carboxylate
- Benzyl 3-iodoazetidine-1-carboxylate
Uniqueness
Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate is unique due to its specific combination of azetidine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for synthesizing constrained heterocyclic diamino acid derivatives and exploring new chemical spaces in drug development.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 |
InChI Key |
IMJNDWDQGGGJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
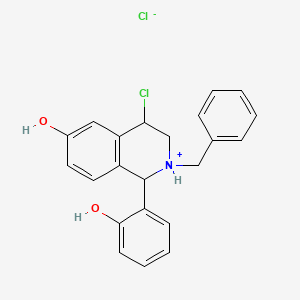
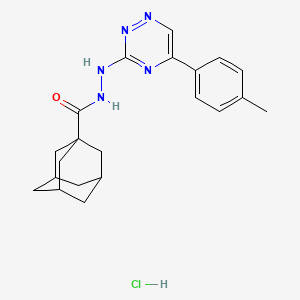

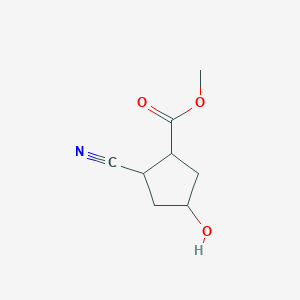
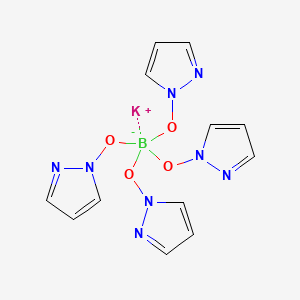
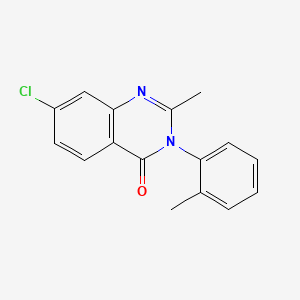

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

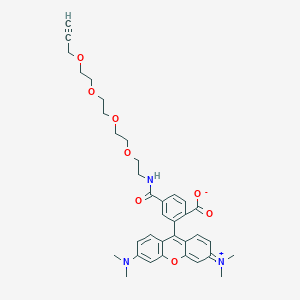

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
